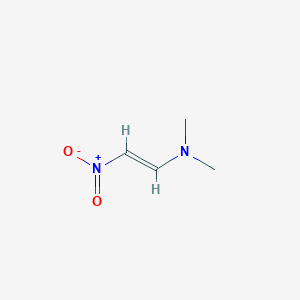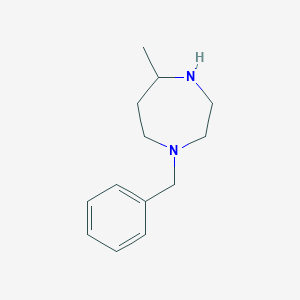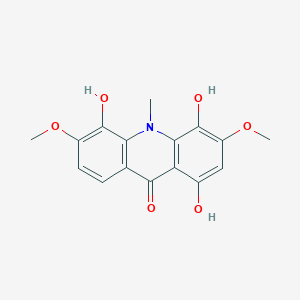
9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism Of Action
The mechanism of action of 9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- is not fully understood. However, it has been suggested that this compound may exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and interfering with DNA synthesis.
Biochemical And Physiological Effects
9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- has been found to exhibit several unique biochemical and physiological effects. This compound has been shown to induce DNA damage, inhibit topoisomerase activity, and interfere with microtubule assembly. Additionally, it has been found to exhibit anti-inflammatory properties, making it useful for studying inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- in lab experiments is its potent antitumor activity. This compound has been found to be effective against a wide range of cancer cell lines, making it a valuable tool for studying cancer biology. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl-. One potential direction is the development of novel derivatives of this compound with improved efficacy and reduced toxicity. Additionally, this compound may be useful for studying the mechanisms of drug resistance in cancer cells. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, 9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- is a valuable tool for scientific research due to its unique properties. This compound has been found to exhibit potent antitumor and anti-inflammatory activity, making it useful for studying various biological processes. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Synthesis Methods
The synthesis of 9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- can be achieved through several methods, including the reaction of 1,4,5-trihydroxy-3,6-dimethoxy-9(10H)-acridinone with methyl iodide in the presence of a base. This method has been found to be efficient and reliable, with high yields of the desired product.
Scientific Research Applications
9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- has been extensively used in scientific research due to its unique properties. This compound has been found to exhibit potent antitumor activity, making it a valuable tool for studying cancer biology. Additionally, it has been found to have antibacterial and antifungal properties, making it useful for studying infectious diseases.
properties
CAS RN |
114216-93-2 |
|---|---|
Product Name |
9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- |
Molecular Formula |
C16H15NO6 |
Molecular Weight |
317.29 g/mol |
IUPAC Name |
1,4,5-trihydroxy-3,6-dimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C16H15NO6/c1-17-12-7(4-5-9(22-2)15(12)20)14(19)11-8(18)6-10(23-3)16(21)13(11)17/h4-6,18,20-21H,1-3H3 |
InChI Key |
VPIBIZOGMALERE-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=C2O)OC)C(=O)C3=C1C(=C(C=C3O)OC)O |
Canonical SMILES |
CN1C2=C(C=CC(=C2O)OC)C(=O)C3=C1C(=C(C=C3O)OC)O |
Other CAS RN |
114216-93-2 |
synonyms |
atalafoline B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol](/img/structure/B45259.png)
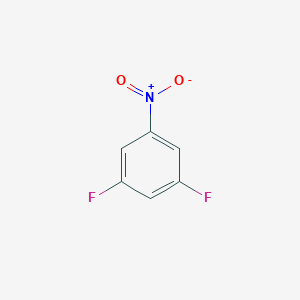
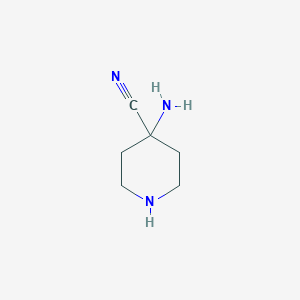
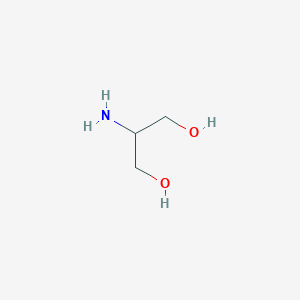
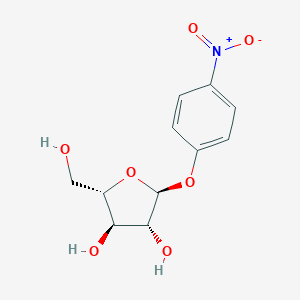
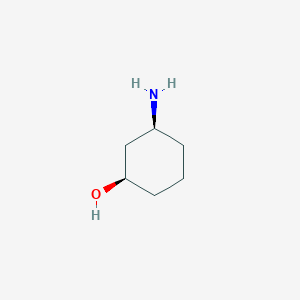
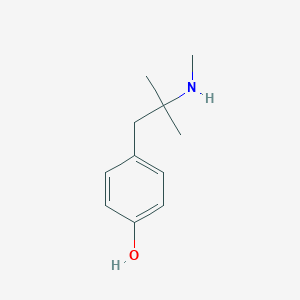
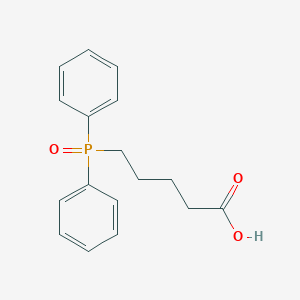
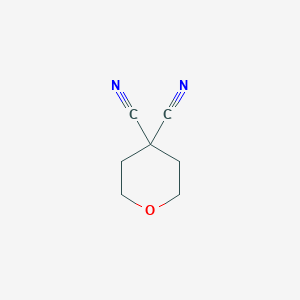
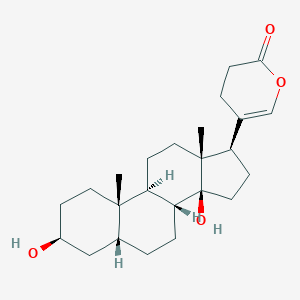
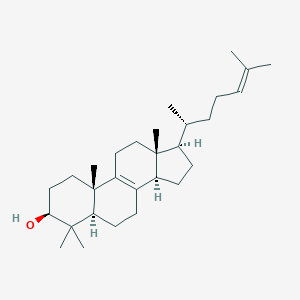
![(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester](/img/structure/B45284.png)
